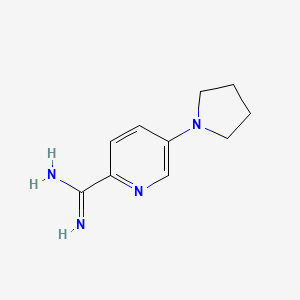

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Overview

Description

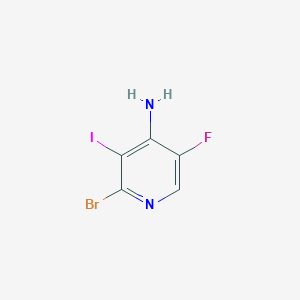

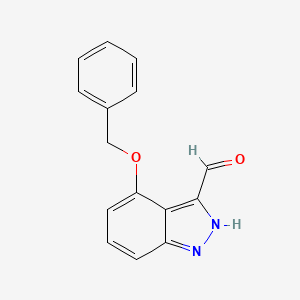

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a chemical compound with the CAS Number: 1423025-09-5 . It has a molecular weight of 190.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is 1S/C10H14N4/c11-10(12)9-4-3-8(7-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a powder that is stored at room temperature . It has a molecular weight of 190.25 .Scientific Research Applications

Organocatalysis and Green Chemistry

One study developed a green chemistry approach using a silica-supported 5-(pyrrolidin-2-yl)tetrazole for environmentally benign continuous-flow aldol reactions. This method showed good stereoselectivities, complete conversion efficiencies, and long-term stability, highlighting its potential in sustainable chemical processes (Bortolini et al., 2012).

Luminescent Materials and OLEDs

Research into luminescent materials has led to the synthesis of new heteroleptic Ir(III) metal complexes using pyrimidine chelates. These complexes have been applied to high-performance sky-blue- and white-emitting OLEDs, demonstrating the versatility of pyridinyl derivatives in advanced material science (Chang et al., 2013).

Crystallography and Molecular Structure

The crystal structures of derivatives of pyridine-2-carboximidamide have been elucidated, providing insights into molecular interactions and network formations. These studies contribute to the fundamental understanding of molecular and crystal engineering (Eya’ane Meva et al., 2017).

Synthetic Chemistry

Research in synthetic chemistry has explored the preparation of 1,5-disubstituted pyrrolidin-2-ones, highlighting the versatility of pyrrolidinyl derivatives in synthesizing complex molecular structures. These compounds are synthesized via nucleophilic substitution, demonstrating the utility of pyrrolidinyl groups in organic synthesis (Katritzky et al., 2000).

Anti-inflammatory and Antimalarial Research

A novel 1,2,4-triazole intermediate with a pyridinyl moiety has shown potent anti-inflammation activity in vitro and significant antimalarial activity, underscoring the potential of pyridinyl derivatives in therapeutic applications (Eya’ane Meva et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and respiratory discomfort . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, which is a part of 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide, is a versatile scaffold for novel biologically active compounds . It is expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

5-pyrrolidin-1-ylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-10(12)9-4-3-8(7-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALFHLBRCMCJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)